2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide
CAS No.: 667912-59-6
Cat. No.: VC21493578
Molecular Formula: C20H25Cl2NO2S
Molecular Weight: 414.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 667912-59-6 |
---|---|
Molecular Formula | C20H25Cl2NO2S |
Molecular Weight | 414.4g/mol |
IUPAC Name | 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide |
Standard InChI | InChI=1S/C20H25Cl2NO2S/c1-19(2,3)13-10-14(20(4,5)6)12-15(11-13)23-26(24,25)18-16(21)8-7-9-17(18)22/h7-12,23H,1-6H3 |
Standard InChI Key | LWIQALLGKPGYHM-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(C)(C)C |
Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(C)(C)C |
Introduction
Chemical Structure and Identification
Molecular Composition and Identifiers
2,6-Dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide is characterized by the molecular formula C₂₀H₂₅Cl₂NO₂S, which includes two chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom within its structure . The compound features a sulfonamide linkage between a 2,6-dichlorophenyl ring and a 3,5-di-tert-butylphenyl moiety.
Table 1: Chemical Identifiers of 2,6-Dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide
Identifier Type | Value |
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Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(C)(C)C |
Isomeric SMILES | CC(C)(C)C1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl)C(C)(C)C |
InChI | InChI=1S/C20H25Cl2NO2S/c1-19(2,3)13-10-14(20(4,5)6)12-15(11-13)23-26(24,25)18-16(21)8-7-9-17(18)22/h7-12,23H,1-6H3 |
Structural Features
The compound consists of two key structural components:
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A benzenesulfonamide group with chlorine substituents at positions 2 and 6, which creates a sterically hindered and electronically distinctive sulfonyl moiety.
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A phenyl ring containing two tert-butyl groups at positions 3 and 5, providing significant lipophilicity and steric bulk to the molecule.
These structural elements create a molecule with unique spatial arrangements that may influence its binding properties with potential biological targets.
Physical and Chemical Properties
Predicted Physical Properties
While specific experimental data for 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide is limited in the available literature, certain properties can be predicted based on its structure and comparison with similar compounds.
Table 2: Predicted Physical Properties
Property | Predicted Value | Basis |
---|---|---|
Molecular Weight | Approximately 430 g/mol | Calculated from molecular formula C₂₀H₂₅Cl₂NO₂S |
Appearance | Likely a crystalline solid | Based on similar sulfonamide structures |
Solubility | Poor water solubility; higher solubility in organic solvents | Based on lipophilic nature of tert-butyl groups and aromatic rings |
Melting Point | Likely between 180-220°C | Comparison with similar sulfonamides |
Chemical Reactivity
The sulfonamide linkage (S-N) in this compound represents a key reactive site, particularly for potential hydrolysis under strongly acidic or basic conditions. The presence of chlorine atoms at the 2,6-positions of the benzenesulfonyl group would influence the electrophilicity of the sulfur atom, potentially affecting the reactivity of the sulfonamide bond.
The phenolic hydroxyl group present in related compounds like 3,5-dichloro-N-(2,5-di-tert-butylphenyl)-2-hydroxybenzenesulfonamide suggests that derivatives of our target compound may exhibit antioxidant properties through hydrogen donation mechanisms .
Structural Relationships and Comparisons
Comparison with Related Sulfonamides
Several structurally related compounds provide insight into the potential properties and applications of 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide.
Table 3: Structural Comparison with Related Compounds
Conformational Analysis
The torsion angle between aromatic rings in sulfonamides significantly influences their properties and biological activities. For example, N-(2,6-dichlorophenyl)benzenesulfonamide demonstrates a C—SO₂—NH—C torsion angle of 82.5(2)°, with the sulfonyl benzene and aniline benzene rings tilted relative to each other by 43.5(1)° . Given the structural similarities, 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide likely exhibits comparable conformational properties, though the tert-butyl groups may impose additional constraints.
Synthetic Approaches
Purification Considerations
Purification of the final compound would likely involve recrystallization from an appropriate solvent system, similar to the method described for N-(2,6-dichlorophenyl)benzenesulfonamide, which was recrystallized from dilute ethanol to form prism-like colorless crystals suitable for X-ray diffraction studies .
Spectroscopic Characteristics
Predicted Spectroscopic Features
Based on its structure, 2,6-dichloro-N-(3,5-ditert-butylphenyl)benzenesulfonamide would exhibit characteristic spectroscopic features that could aid in its identification and characterization.
Table 4: Predicted Spectroscopic Features
Spectroscopic Technique | Expected Observations |
---|---|
IR Spectroscopy | Strong S=O stretching bands (approximately 1300-1150 cm⁻¹); N-H stretching band (approximately 3250-3300 cm⁻¹) |
¹H NMR | Signals for tert-butyl protons (approximately δ 1.2-1.3 ppm); aromatic protons (δ 7.0-8.0 ppm); sulfonamide NH (likely δ 8.0-9.0 ppm) |
¹³C NMR | Signals for tert-butyl carbon atoms (approximately δ 30-35 ppm); quaternary carbons (δ 35-40 ppm); aromatic carbon signals (δ 120-150 ppm) |
Mass Spectrometry | Molecular ion peak consistent with C₂₀H₂₅Cl₂NO₂S; characteristic fragmentation patterns including loss of tert-butyl groups |
Crystallographic Considerations
Hydrogen Bonding Network
The sulfonamide NH group serves as a hydrogen bond donor, potentially interacting with sulfonyl oxygen atoms of adjacent molecules. This hydrogen bonding network would be a critical determinant of the three-dimensional crystal structure and could influence the compound's physical properties, including solubility and melting point.
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